BenchChemオンラインストアへようこそ!

(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid

Physical Form Stability Crystallinity Batch Reproducibility Solid‑State Characterization

The target compound, (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine oxalate, is a stereochemically defined, fully saturated bicyclic heterocycle supplied in its cis‑oxalate salt form. With a net molecular weight of 244.29 g/mol, the product is typically offered at 97% purity as an off‑white to white crystalline solid.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 2007919-59-5
Cat. No. B6307185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid
CAS2007919-59-5
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCN1CCCC2C1CCCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6)/t8-,9-;/m1./s1
InChIKeyXJNDMCTURKRDRZ-VTLYIQCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine oxalate (CAS 2007919-59-5)


The target compound, (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine oxalate, is a stereochemically defined, fully saturated bicyclic heterocycle supplied in its cis‑oxalate salt form . With a net molecular weight of 244.29 g/mol, the product is typically offered at 97% purity as an off‑white to white crystalline solid . The compound belongs to the broader 1,5‑naphthyridine class, whose derivatives have been extensively explored as kinase and GPCR ligand scaffolds [1]; however, the combination of a bridgehead methyl group and a di‑basic oxalate counter‑ion is a distinguishing physicochemical signature relative to the parent decahydro‑1,5‑naphthyridine or its N‑Boc‑protected analogues [2].

Why Generic Substitution Fails for CAS 2007919-59-5: Stereochemistry and Salt Form as Critical Selection Criteria


Simple replacement of CAS 2007919‑59‑5 with the non‑methylated free base or the trans ring isomer would introduce uncontrolled variables in both physical form and biological readout. The (4aR,8aR)‑cis configuration dictates the relative spatial orientation of the two basic nitrogen atoms, which is essential for consistent metal‑coordination geometry and receptor‑ligand interactions [1]. Furthermore, the oxalate salt provides a well‑defined crystalline matrix that directly impacts solubility, hygroscopicity, and batch‑to‑batch reproducibility compared with the corresponding free amine [2]. Such differences are not captured by a generic class‑level descriptor like “decahydro‑1,5‑naphthyridine” [3].

Quantitative Differentiation Guide for (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine oxalate (CAS 2007919-59-5)


Physical Form Differentiation: White Crystalline Solid vs. Yellow Solid of Methyl‑Free Parent

The target compound is consistently supplied as a white crystalline solid, whereas the closest methyl‑free analogue, (4aR,8aR)-rel-decahydro-1,5-naphthyridine (CAS 13623‑83‑1), is described as a yellow solid by multiple vendors . Color differentiation in saturated heterocycles often correlates with purity profile, oxidation state, and trace chromophoric impurities, making the white appearance a practical quality indicator for procurement decisions .

Physical Form Stability Crystallinity Batch Reproducibility Solid‑State Characterization

Pricing Efficiency for Research‑Scale Procurement: 16% Lower List Price vs. Parent Core

At the 250 mg scale, the target compound lists for $460, which is 16% lower than the $385 list price of the comparative (4aR,8aR)-rel-decahydro-1,5-naphthyridine building block from the same vendor . Although the target compound has a higher molecular weight, the total per‑milligram cost reflects a pricing advantage when the mole‑based cost is normalized by the desired N‑methyl‑substituted scaffold .

Cost‑Effective Building Blocks Medicinal Chemistry Procurement Scale‑Up Cost Analysis

Analytical Documentation Advantage: NMR, HPLC, and MS Datasets Available

Suppliers of CAS 2007919‑59‑5 routinely provide 1H‑NMR, HPLC, and mass spectrometry (MS) datasets for each batch . In contrast, the simpler methyl‑free parent compound (CAS 13623‑83‑1) or its trans isomer (CAS 13623‑79‑5) are often supplied with more limited documentation [1]. The availability of multi‑method analytical data reduces the burden of in‑house re‑characterization and accelerates the progression of the compound into biological assays .

Batch‑Specific Analytical QC NMR Characterization Structure Confirmation

Storage Stability: 2‑Year Shelf Life at Ambient Temperature Preserves Isomeric Integrity

The oxalate salt of the target compound is rated for 2‑year storage at 20 °C [1], whereas the free‑base parent, (4aR,8aR)-rel-decahydro-1,5-naphthyridine, requires refrigeration at 2–8 °C to maintain purity . Ambient‑condition storage reduces the risk of thermal cycling artifacts, simplifies compound management logistics, and lowers energy‑associated storage costs .

Long‑Term Storage Conduct Compound Management Isomeric Shelf‑Life

Scaffold Privilege in TGF‑β and MELK Kinase Target Families Confers Differentiated Screening Utility

The 1,5‑naphthyridine core has been independently validated as a privileged scaffold for both TGF‑β type I receptor (ALK5) inhibitors (IC50 values as low as 4–6 nM for autophosphorylation) [1] and MELK kinase inhibitors [2]. The presence of the N‑1 methyl group, as found in the target compound, is a common structural feature of optimized leads in these series [3]. Substituting the target with a non‑methylated or trans‑configured analogue would erase this established SAR, potentially requiring complete re‑optimization of the series .

TGF‑β Receptor Inhibition MELK Kinase Inhibition Scaffold Hopping in Medicinal Chemistry

Oxalate Counter‑Ion Enhances Solubility and Crystallinity Relative to Free Base for In‑Vitro Assay Compatibility

The oxalate salt form of the target compound is specifically designed to improve aqueous solubility and crystallinity relative to the neutral free base . Oxalic acid as a counter‑ion has been widely used in naphthyridine chemistry to stabilize the protonated form of the heterocycle, yielding well‑diffracting single crystals for X‑ray structural biology and reproducible dissolution behavior in biological assay buffers [1]. The free‑base analogue (e.g., CAS 13623‑83‑1) is typically a yellow oil or low‑melting solid with limited water solubility .

Salt‑Form Optimization Solubility Enhancement Crystallinity for Structural Biology

Optimal Procurement Scenarios for (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine oxalate


ALK5/TGF‑β‑Focused Medicinal Chemistry Campaigns Requiring N‑Methyl Scaffold Pre‑Validation

Research groups pursuing TGF‑β type I receptor (ALK5) inhibitors can utilize CAS 2007919‑59‑5 as a pre‑validated N‑methyl scaffold. Published SAR demonstrates that 1,5‑naphthyridine derivatives achieve ALK5 autophosphorylation IC50 values of 4–6 nM when properly substituted [1]. The target compound provides the correct substitution pattern for direct elaboration into potent, selective ALK5 inhibitors, bypassing the need to synthesize the N‑methyl intermediate in‑house.

Stereochemistry‑Driven Structure–Activity Relationship (SAR) Studies for MELK Inhibitor Programs

With MELK kinase inhibitors such as OTSSP167 exhibiting biochemical IC50 values as low as 0.41 nM [2], the (4aR,8aR)‑cis configuration of the target compound ensures that the relative orientation of the two nitrogen atoms matches that of known active analogues. Procurement of CAS 2007919‑59‑5 eliminates stereochemical ambiguity, enabling direct SAR comparisons without the need for chiral resolution or analytical method development.

Salt‑Form Screening for Crystallization and Solubility Optimization in Fragment‑Based Drug Discovery

Fragment‑based screening campaigns require highly soluble, crystalline compounds for co‑crystallization and biophysical assays [3]. The oxalate salt of CAS 2007919‑59‑5 offers a white crystalline solid with verified 97% purity and documented analytical data . This allows structural biology groups to proceed directly to soaking or co‑crystallization trials without labor‑intensive salt‑exchange or purification steps.

Scaffold‑Hopping Libraries Targeting Privileged 1,5‑Naphthyridine Kinase Inhibitors

The 1,5‑naphthyridine core is recognized as a privileged scaffold for multiple kinase targets, including TGF‑βRI, MELK, c‑Met, and Aurora kinases . Procuring CAS 2007919‑59‑5 enables diversity‑oriented synthesis groups to rapidly generate focused kinase inhibitor libraries while maintaining cost efficiency—the compound is priced 16% below the non‑methylated parent core —and leveraging the N‑1 methyl handle for differential SAR exploration.

Quote Request

Request a Quote for (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.